2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, commonly referred to as Barasertib, is a potent and selective inhibitor of Aurora kinase B. This compound is derived from the rapid phosphatase-mediated cleavage of its precursor, AZD1152, in serum following parenteral administration. Barasertib exhibits significant anti-tumor activity against various tumor cell lines, particularly those associated with acute myeloid leukemia. Its development is rooted in the need for targeted therapies in oncology, specifically for cancers that are resistant to conventional treatments.
Barasertib is primarily sourced from chemical databases and research publications. Notably, it has been characterized in patents and scientific literature detailing its synthesis and therapeutic applications. The compound's chemical identity is cataloged under the identifier 722544-51-6 in various chemical repositories.
Barasertib falls under the category of small molecule inhibitors, specifically targeting the Aurora kinase family, which plays a critical role in cell division. Its classification as an anti-cancer agent positions it within the broader category of chemotherapeutic agents aimed at disrupting cancer cell proliferation.
The synthesis of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide involves several steps:
Technical details regarding reaction conditions and purification methods are critical for ensuring the yield and purity of the final product. The compound can be stored below -20°C for several months without significant degradation.
The molecular structure of Barasertib can be represented by its IUPAC name and corresponding chemical formula:
The structure features a complex arrangement with multiple functional groups that contribute to its biological activity. Key components include a quinazoline moiety and a pyrazole ring that are essential for its inhibitory effects on Aurora kinases.
Barasertib primarily undergoes reactions characteristic of kinase inhibitors:
These reactions underscore Barasertib's role as a targeted therapy in oncology.
The mechanism of action for Barasertib involves:
Data from various studies highlight its potential effectiveness against hematopoietic malignancies.
Barasertib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and application in therapeutic settings.
Barasertib has diverse applications in scientific research:
Research continues to explore its full potential as a targeted therapy in oncology, contributing to the development of more effective cancer treatment regimens.
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3